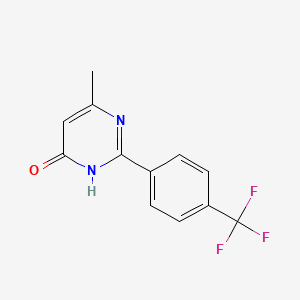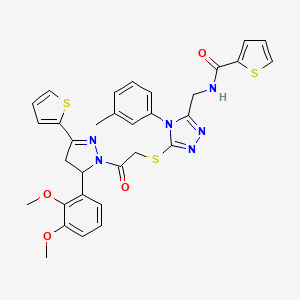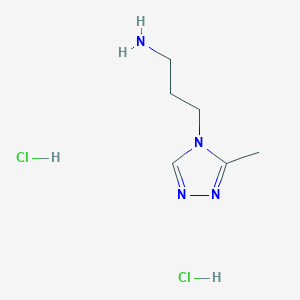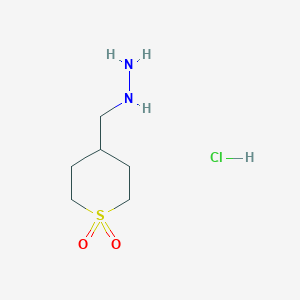
4-甲基-6-(4-苯基哌嗪基)嘧啶-2-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride is a compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures around 140°C . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group on the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones, leading to the formation of imines and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, imines, and other functionalized compounds that can be further explored for their pharmacological activities .
作用机制
The mechanism of action of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting its anti-inflammatory effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research .
相似化合物的比较
Similar Compounds
2-Chloro-4-methyl-6-aminopyrimidine: A precursor in the synthesis of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride.
4-Phenylpiperazine: Another precursor used in the synthesis of the compound.
Other Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 2,4,6-triaminopyrimidine share similar structural features and pharmacological activities.
Uniqueness
4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of biological targets and its potential for modification make it a versatile compound for scientific research and drug development .
属性
IUPAC Name |
4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-12-11-14(18-15(16)17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13;/h2-6,11H,7-10H2,1H3,(H2,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFMOEDFOLSLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-methoxyphenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2442815.png)
![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)

